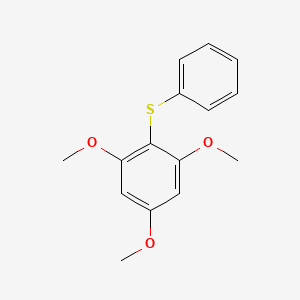
1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of three methoxy groups and a phenylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene typically involves the methoxylation of 1,3,5-tribromobenzene followed by the introduction of the phenylsulfanyl group. One common method includes:
Methoxylation: Reacting 1,3,5-tribromobenzene with methanol in the presence of a catalyst such as cuprous halide.
Phenylsulfanyl Introduction: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction where a suitable phenylsulfanyl reagent reacts with the methoxylated benzene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure cost-effectiveness, high yield, and minimal environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives .
Applications De Recherche Scientifique
1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the phenylsulfanyl group and has different chemical properties and applications.
1,3,5-Tris(phenylsulfanyl)benzene: Contains three phenylsulfanyl groups, leading to distinct reactivity and uses.
Propriétés
Formule moléculaire |
C15H16O3S |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1,3,5-trimethoxy-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C15H16O3S/c1-16-11-9-13(17-2)15(14(10-11)18-3)19-12-7-5-4-6-8-12/h4-10H,1-3H3 |
Clé InChI |
BXQNUHIMRDFKPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)SC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


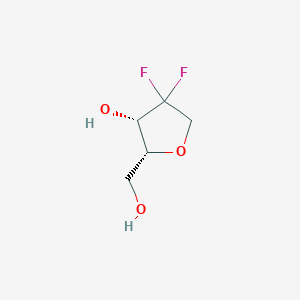
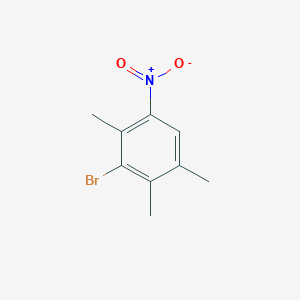
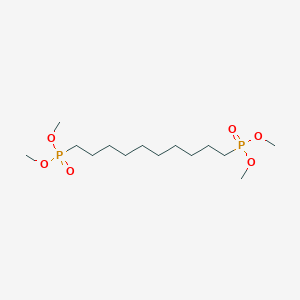
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
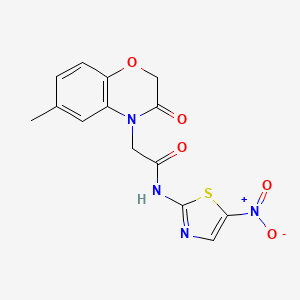
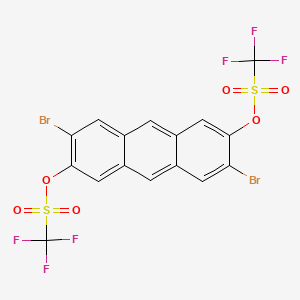
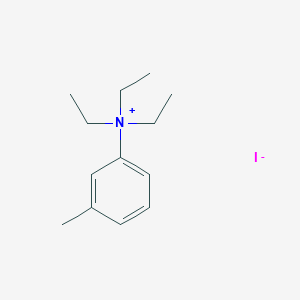
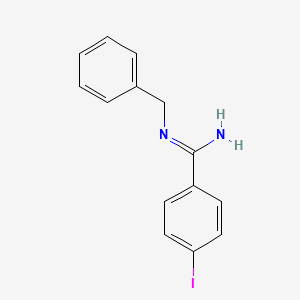
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
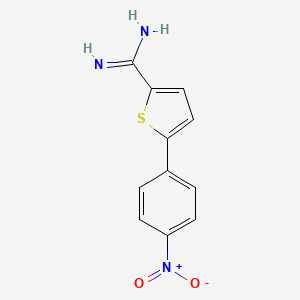

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
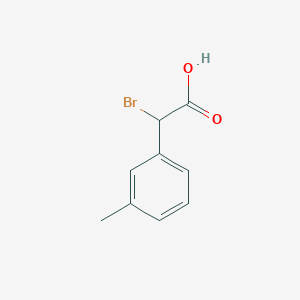
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
